molecular formula C18H14O6 B1196184 [(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate CAS No. 2035-16-7

[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate

Katalognummer: B1196184
CAS-Nummer: 2035-16-7
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: WZECBNBWQFRXNF-UGSOOPFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[108002,1004,8013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate is a complex organic compound with a unique pentacyclic structure

Vorbereitungsmethoden

The synthesis of [(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate involves several steps, typically starting with the formation of the core pentacyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may include the use of high-pressure reactors to facilitate the formation of the strained ring system.

Analyse Chemischer Reaktionen

[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the acetate group, forming new derivatives.

Wissenschaftliche Forschungsanwendungen

[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of strained ring systems and their reactivity.

    Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological macromolecules.

    Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is explored for use in the development of new materials with unique mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of [(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of [(1R,12R)-5,7,11,19-Tetraoxapentacyclo[108002,1004,8

Eigenschaften

CAS-Nummer

2035-16-7

Molekularformel

C18H14O6

Molekulargewicht

326.3 g/mol

IUPAC-Name

[(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate

InChI

InChI=1S/C18H14O6/c1-9(19)23-10-2-3-11-14(4-10)20-7-13-12-5-16-17(22-8-21-16)6-15(12)24-18(11)13/h2-6,13,18H,7-8H2,1H3/t13-,18-/m0/s1

InChI-Schlüssel

WZECBNBWQFRXNF-UGSOOPFHSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5

Isomerische SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=CC5=C(C=C4O3)OCO5

Kanonische SMILES

CC(=O)OC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5

Synonyme

maackiain acetate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.